REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[C:3](=[O:14])[CH2:4][CH2:5][CH:6]([N+:11]([O-])=O)[CH:7]([OH:10])[CH2:8][F:9]>CO.[Ni]>[CH3:15][N:2]([CH3:1])[C:3](=[O:14])[CH2:4][CH2:5][CH:6]([NH2:11])[CH:7]([OH:10])[CH2:8][F:9]
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Name
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|
Quantity
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1.22 g
|
Type
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reactant
|
Smiles
|
CN(C(CCC(C(CF)O)[N+](=O)[O-])=O)C
|
Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mg
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Type
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catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The catalyst was removed
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Type
|
CUSTOM
|
Details
|
The MeOH solution was evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CCC(C(CF)O)N)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |